molecular formula C23H33N3O4 B11984683 4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11984683
M. Wt: 415.5 g/mol
InChI Key: DRXRYFKSQXMVMF-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a tridecanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and oxo groups. The tridecanoyl chain is then attached through a series of reactions involving acylation and condensation.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of Tridecanoyl Chain: The tridecanoyl chain is attached via acylation using tridecanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives

    Reduction: Formation of 4-hydroxy-2-quinolone derivatives

    Substitution: Formation of halogenated or nitrated quinoline derivatives

Scientific Research Applications

4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing the synthesis of essential cellular components and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: A simpler analog with similar biological activities.

    4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with potential medicinal applications.

    Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern on the quinoline ring.

Uniqueness

4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its long tridecanoyl chain, which may enhance its lipophilicity and membrane permeability. This structural feature can potentially improve its efficacy as a drug candidate by facilitating its entry into cells and interaction with intracellular targets.

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C23H33N3O4/c1-2-3-4-5-6-7-8-9-10-11-16-19(27)25-26-23(30)20-21(28)17-14-12-13-15-18(17)24-22(20)29/h12-15H,2-11,16H2,1H3,(H,25,27)(H,26,30)(H2,24,28,29)

InChI Key

DRXRYFKSQXMVMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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